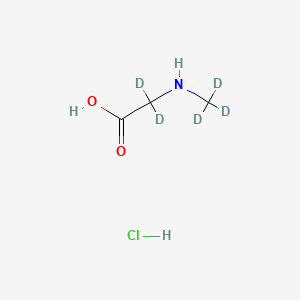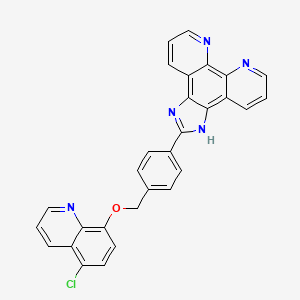
Antibacterial agent 113
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 113 is a potent antimicrobial compound known for its effectiveness against a broad spectrum of bacterial pathogens It exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a valuable asset in the fight against bacterial infections
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 113 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include organic solvents, acids, bases, and reducing agents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 113 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Antibacterial agent 113 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics. Its reactivity and stability make it an ideal candidate for various chemical experiments.
Biology: It is employed in microbiological studies to investigate the effects of antibacterial agents on bacterial growth and metabolism. It is also used in the development of new antibacterial therapies.
Medicine: this compound is explored for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains. It is also studied for its role in preventing bacterial contamination in medical devices and implants.
Industry: It is used in the formulation of antibacterial coatings, disinfectants, and preservatives. Its effectiveness in controlling bacterial growth makes it valuable in various industrial applications, including food processing and water treatment.
Mecanismo De Acción
The mechanism of action of antibacterial agent 113 involves the inhibition of key bacterial enzymes and pathways. It targets the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with protein synthesis by binding to the bacterial ribosome, preventing the translation of essential proteins. The compound also disrupts the bacterial membrane integrity, causing leakage of cellular contents and eventual cell death.
Comparación Con Compuestos Similares
Antibacterial agent 113 is unique in its broad-spectrum activity and multiple mechanisms of action. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is primarily effective against Gram-positive bacteria.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity compared to this compound.
Ciprofloxacin: Targets bacterial DNA gyrase but is less effective against certain Gram-positive bacteria.
In comparison, this compound offers a broader range of activity and multiple targets, making it a versatile and potent antibacterial agent.
Propiedades
Fórmula molecular |
C29H18ClN5O |
|---|---|
Peso molecular |
487.9 g/mol |
Nombre IUPAC |
2-[4-[(5-chloroquinolin-8-yl)oxymethyl]phenyl]-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C29H18ClN5O/c30-22-11-12-23(24-19(22)4-1-13-31-24)36-16-17-7-9-18(10-8-17)29-34-27-20-5-2-14-32-25(20)26-21(28(27)35-29)6-3-15-33-26/h1-15H,16H2,(H,34,35) |
Clave InChI |
UUMKJRXTXDAUGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)OCC3=CC=C(C=C3)C4=NC5=C6C=CC=NC6=C7C(=C5N4)C=CC=N7)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


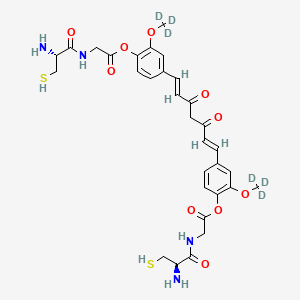

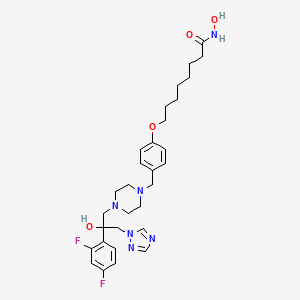

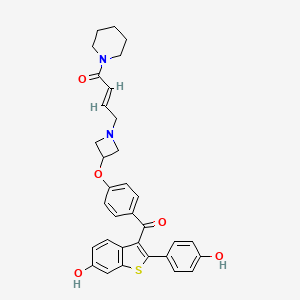

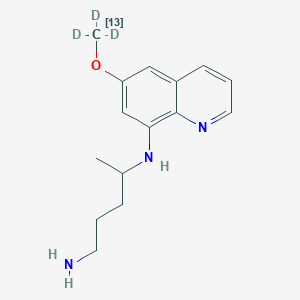

![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
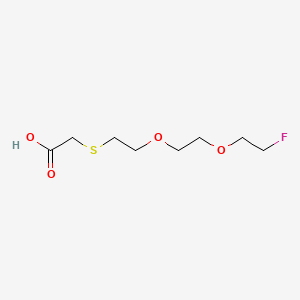
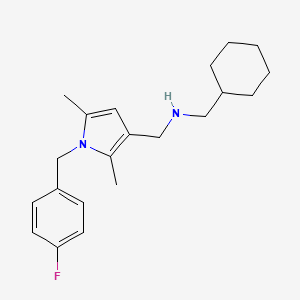
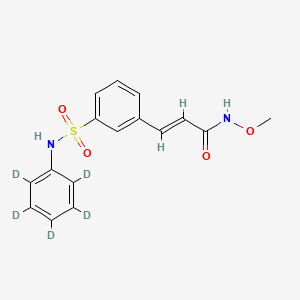
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
